4-methoxy-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole
Overview
Description
4-methoxy-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.18992602 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Compounds formed by two indole systems separated by heterocycles, such as pyridine or piperazine, including structures related to "4-methoxy-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole," have been synthesized and evaluated for their antitumor activity. Pyridine derivatives, in particular, showed significant activity against human cell lines. Further analysis and biological testing, including proteasome inhibition and plasma membrane electron transport inhibition, were conducted on the most active compounds. Some of these compounds were found to be highly active in both in vitro and in vivo experiments, highlighting their potential as antineoplastic agents (Andreani et al., 2008).
Process Development for Antidepressant Drug Candidates
The compound "5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride" was identified as an antidepressant drug candidate, emphasizing the importance of "this compound" related structures in therapeutic applications. A safe and efficient process for large-scale, chromatography-free preparation of this compound was developed, showcasing the synthetic challenges and solutions in producing such complex molecules (Anderson et al., 1997).
HIV-1 Reverse Transcriptase Inhibitors
Research into bis(heteroaryl)piperazines, including compounds related to "this compound," has led to the discovery of potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. These studies have shown significant advancements in the treatment of HIV-1 infections, indicating the potential of these compounds to be developed into effective therapeutic agents (Romero et al., 1994).
Photochromism and Crystal Structure Analysis
The synthesis and structural characterization of novel spiro[indoline-naphthaline]oxazine derivatives, related to the queried compound, have been reported. These compounds exhibit excellent photochromic properties, opening up potential applications in photoresponsive materials. The detailed study of their crystal structures and photochromic behavior in various solvents provides valuable insights into the design of advanced functional materials (Li et al., 2015).
Central 5-HT Agonist Activity
Piperidinyl indole derivatives, including compounds structurally related to "this compound," have been evaluated for their activity as central 5-HT (serotonin) agonists. These studies provide a basis for understanding the neurochemical modulation of serotonin neurons, which is crucial for developing treatments for various psychiatric disorders (Euvrard & Boissier, 1980).
Properties
IUPAC Name |
3-(4-methoxyindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-19-6-4-5-18-17(19)8-11-23(18)12-9-21(26)25-15-13-24(14-16-25)20-7-2-3-10-22-20/h2-8,10-11H,9,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPGTFVJZJEGAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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